Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate
Description
Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core fused with a partially saturated six-membered ring. Key structural attributes include:
- A tert-butoxycarbonyl (Boc) protecting group at position 7, enhancing stability during synthetic processes.
- A chlorine atom at position 2, which serves as a reactive site for nucleophilic substitution.
- An ethyl ester at position 4, improving solubility in organic solvents.
This compound is primarily utilized as an intermediate in medicinal chemistry for the synthesis of bioactive molecules, leveraging its modular reactivity .
Properties
Molecular Formula |
C15H20ClN3O4 |
|---|---|
Molecular Weight |
341.79 g/mol |
IUPAC Name |
7-O-tert-butyl 4-O-ethyl 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,7-dicarboxylate |
InChI |
InChI=1S/C15H20ClN3O4/c1-5-22-13(21)11-8-7-17-10(12(20)23-15(2,3)4)6-9(8)18-14(16)19-11/h10,17H,5-7H2,1-4H3 |
InChI Key |
JVCTWIZPMUIRJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC2=C1CNC(C2)C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Pyrimidine precursors bearing masked amine groups (e.g., thiomethyl or sulfoxide groups) are used to enable selective substitution at the 2-position.
- Aryl acetonitriles or related nitrile derivatives serve as building blocks for the pyridine ring.
- Boc-protected amines are introduced to protect the 7-position amine functionality during subsequent transformations.
Core Synthetic Route
A representative synthetic route, adapted from recent research on pyridopyrimidine derivatives, includes the following steps:
Condensation Reaction:
An aryl acetonitrile derivative condenses with a pyrimidine intermediate where the amine at the 2-position is masked (e.g., as a thiomethyl group). This condensation forms the bicyclic pyridopyrimidine core with differentiation between the 2- and 7-positions.Functional Group Transformations:
- The 7-position is converted to a pyridone intermediate by nitration followed by hydrolysis.
- Chlorination at the 2-position is achieved using reagents such as phosphorus oxychloride (POCl₃), introducing the chloro substituent necessary for further substitution.
-
- The masked 2-position substituent (e.g., sulfide) is oxidized to a sulfoxide and then displaced by ammonia to install the amine group.
- The amine is then protected with a Boc group (tert-butoxycarbonyl) to yield the Boc-protected intermediate.
Esterification:
The carboxylic acid at the 4-position is esterified with ethanol to form the ethyl ester, completing the synthesis of Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate.Optional Deprotection or Diversification:
If needed, Boc deprotection can be performed using trifluoroacetic acid (TFA). Late-stage diversification can be introduced via palladium-catalyzed Suzuki cross-coupling reactions at the chloro position to modify the molecule further.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|
| Condensation | Aryl acetonitrile + pyrimidine intermediate | Room temperature to mild heating | 70-85 |
| Nitration and Hydrolysis | Nitrating agent (e.g., HNO₃), aqueous workup | Converts 7-position to pyridone | 60-75 |
| Chlorination | POCl₃, reflux | Introduces 2-chloro substituent | 80-90 |
| Sulfide Oxidation & Ammonia Displacement | Oxidant (e.g., m-CPBA), NH₃ gas or solution | Converts sulfide to amine at 2-position | 65-80 |
| Boc Protection | Boc₂O, base (e.g., triethylamine) | Protects 7-position amine | 85-95 |
| Esterification | Ethanol, acid catalyst (e.g., H₂SO₄) | Forms ethyl ester at 4-position | 75-90 |
| Boc Deprotection (optional) | TFA, room temperature | Removes Boc protecting group if needed | 90-95 |
Mechanistic Insights
- The selective functionalization at the 2- and 7-positions is achieved by strategic masking and unmasking of amine groups and controlled electrophilic substitutions.
- Chlorination with POCl₃ is a classical method to replace hydroxyl or pyridone oxygen functionalities with chlorine, enabling nucleophilic aromatic substitution.
- The Boc protecting group is stable under most reaction conditions but can be removed under acidic conditions, providing flexibility in synthetic design.
Comparative Analysis with Related Compounds
| Feature | This compound | Related Pyridopyrimidines without Boc Protection |
|---|---|---|
| Boc Protection at 7-position | Present | Absent |
| 2-Chloro Substituent | Present | May vary |
| Ester Type | Ethyl ester | Methyl or other esters |
| Synthetic Complexity | Moderate to high due to protection and selective substitutions | Generally lower |
| Application Scope | Drug discovery, biochemical probes | Similar, but less stable intermediates |
Summary of Research Findings
- The preparation of this compound is well-documented in recent synthetic organic chemistry literature, emphasizing selective functionalization and protection strategies to achieve the target molecule with good yields and purity.
- The multi-step synthesis typically starts from commercially available pyrimidine and pyridine derivatives, proceeding through condensation, nitration, chlorination, and protection steps.
- Optimization studies indicate that controlling reaction conditions such as temperature, reagent stoichiometry, and order of addition is critical for maximizing yield and minimizing side products.
- The Boc group plays a crucial role in stabilizing the amine functionality during synthesis and can be removed or modified as needed for further derivatization or biological testing.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to reveal the free amine group.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines (R-NH2) or thiols (R-SH), and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Ester Hydrolysis: Hydrolysis can be achieved using aqueous acid (HCl) or base (NaOH) under reflux conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, free amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate has shown promise in anticancer research. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The unique structural features of this compound may contribute to its efficacy against specific cancer types. -
Antimicrobial Properties :
Research indicates that derivatives of pyrido-pyrimidine compounds can exhibit antimicrobial activities. This compound may possess similar properties, making it a candidate for developing new antimicrobial agents. -
Neuroprotective Effects :
Compounds derived from the pyrido-pyrimidine class have been studied for their neuroprotective effects. This compound's potential to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrido-pyrimidine core followed by the introduction of the Boc group and chlorination at the 2-position. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Mechanism of Action
The mechanism of action of Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate is largely dependent on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound’s ability to interact with specific molecular targets, such as enzymes or receptors, is due to its unique structural features, which allow it to form stable complexes with these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
a. Pyrido[4,3-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
- Target Compound : The pyrido[4,3-d]pyrimidine core provides a planar, conjugated system with nitrogen atoms at positions 1, 3, and 8, enabling hydrogen bonding and π-π stacking interactions .
- Thieno[2,3-d]pyrimidine Analogues (e.g., ): Replacing the pyridine ring with a thiophene introduces sulfur, altering electronic properties. The thieno derivative in exhibits C-F···π and hydrogen-bonding interactions in its crystal structure, which are absent in the target compound. The sulfur atom may enhance metabolic stability but reduce solubility compared to the pyrido system .
b. Pyrido[4,3-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine
- Positional Isomerism (): Pyrido[2,3-d]pyrimidine derivatives feature nitrogen atoms at positions 1, 3, and 5.
Substituent Effects
a. Protective Groups: Boc vs. Benzyl
- Target Compound : The Boc group at position 7 is cleaved under mild acidic conditions (e.g., trifluoroacetic acid), offering synthetic flexibility.
- 6-Benzyl Analogues (): Benzyl groups require harsher conditions (e.g., hydrogenolysis) for removal. The benzyl-substituted compound in also features a dicarboxylate structure (ethyl and benzyl esters), increasing lipophilicity compared to the mono-ester target compound .
b. Chlorine vs. Amino/Aryl Substituents
- Chlorine at Position 2 (Target Compound): Enhances electrophilicity, facilitating Suzuki couplings or aminations.
- Amino/Aryl Analogues (): 4-Amino substituents in pyrido[2,3-d]pyrimidines improve antibacterial activity by enabling hydrogen bonding with bacterial enzymes. The target compound’s chlorine may limit direct bioactivity but serves as a handle for functionalization .
Physicochemical and Crystallographic Properties
Biological Activity
Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate is a complex heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique pyrido-pyrimidine core with a tert-butoxycarbonyl (Boc) protecting group and a chlorine substituent, which contribute to its reactivity and biological interactions.
- Molecular Formula : C15H20ClN3O4
- Molecular Weight : 341.79 g/mol
- CAS Number : 1419101-04-4
Biological Activities
Research indicates that compounds with a pyrimidine structure often exhibit a wide range of biological activities. This compound is no exception and has been associated with several key biological effects:
-
Anticancer Activity :
- Studies have shown that similar pyrimidine derivatives can inhibit cell proliferation and migration in various cancer cell lines. For instance, chloroethyl pyrimidine nucleosides demonstrated significant inhibition of cell growth in A431 vulvar epidermal carcinoma cells .
- The structural similarities with other bioactive pyrimidines suggest potential anticancer properties for this compound.
- Enzyme Inhibition :
-
Antimicrobial Properties :
- Some studies on related compounds indicate potential antimicrobial activity. The presence of the chloro group may enhance the compound's interaction with microbial targets.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : The unique structure allows for specific interactions with biological receptors or enzymes.
- Cellular Uptake : The lipophilic nature of the Boc group may facilitate cellular penetration, enhancing bioavailability.
- Metabolic Stability : The presence of the Boc protecting group could improve metabolic stability compared to unprotected analogs.
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Boc protection at 7-position; Cl at 2-position | Potential anticancer and enzyme inhibition |
| 7-tert-butoxycarbonyl-2-methylthio-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine | Methylthio group instead of Cl | Different activity profile; less potent |
| Ethyl 2-chloro-5-methylpyrido[4,3-d]pyrimidine | Lacks Boc protection; has methyl group | Varying reactivity; potential for different pharmacological effects |
Case Studies
- In Vitro Studies : Research involving ethyl 7-Boc derivatives has shown promising results in inhibiting specific cancer cell lines. For instance, derivatives similar to this compound have been tested against various tumor types with varying degrees of success.
- Animal Models : Preliminary studies using animal models have indicated that compounds with similar structures can significantly reduce tumor growth rates when administered at specific dosages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
